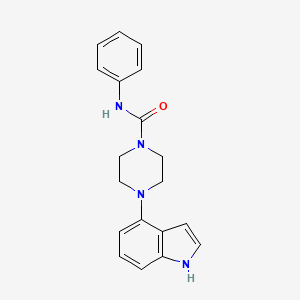
4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide
Descripción general
Descripción
iGOT1-01 is an inhibitor of aspartate aminotransferase 1 (glutamate oxaloacetate transaminase 1, GOT1).
Actividad Biológica
4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer potential, interactions with neurotransmitter systems, and other pharmacological effects.
Chemical Structure and Properties
The compound features an indole moiety linked to a phenylpiperazine unit through a carboxamide group. This unique structural arrangement is crucial for its biological activity, allowing it to interact with various biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C19H22N4O |
| Molecular Weight | 318.41 g/mol |
| Functional Groups | Indole, Phenyl, Piperazine, Carboxamide |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
-
Anticancer Activity :
- Studies have shown that this compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, in vitro studies indicated that it significantly reduced cell viability in several cancer cell lines, including HCT-116 and PC-3, with IC50 values ranging from 13.6 to 48.37 µM .
- The compound's ability to induce apoptosis has been linked to its modulation of key signaling pathways involved in cancer progression.
- Neurotransmitter Interaction :
- Enzyme Inhibition :
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Anticancer Effects : A recent study evaluated the compound's effects on human cancer cell lines and reported significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 0.65 µM . Flow cytometry analysis confirmed that the compound induced apoptosis through the activation of caspase pathways.
- Neuropharmacological Evaluation : Another study investigated the compound's interaction with serotonin receptors and found that it exhibited a binding affinity comparable to established serotonin antagonists, suggesting its potential for treating mood disorders .
Comparative Analysis
To contextualize the activity of this compound, here is a comparison with similar compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 4-(1H-indol-3-yl)-N-methylpiperazine-1-carboxamide | Serotonin receptor activity | Not specified |
| N-[4-(methylcarbamoyl)phenyl]-4-(1H-indol-4-yl)piperazine | Antinociceptive properties | Not specified |
| 5-(2-methylphenyl)-3-(1H-indol-3-yl)-2-pyrazinecarboxamide | Antitumor activity | Not specified |
Propiedades
IUPAC Name |
4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c24-19(21-15-5-2-1-3-6-15)23-13-11-22(12-14-23)18-8-4-7-17-16(18)9-10-20-17/h1-10,20H,11-14H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSDOEMLWKEWSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















